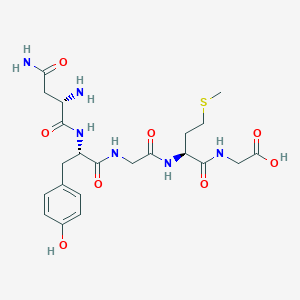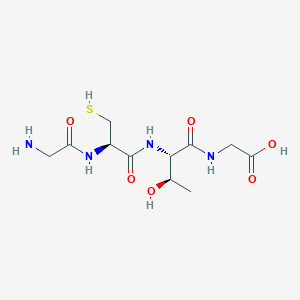
Glycyl-L-cysteinyl-L-threonylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-cysteinyl-L-threonylglycine is a tetrapeptide composed of glycine, cysteine, threonine, and another glycine residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-cysteinyl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale, purity, and cost considerations.
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-cysteinyl-L-threonylglycine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used for oxidation.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.
Substitution: Carbodiimides like DCC or DIC are used for coupling reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of peptide bonds.
Aplicaciones Científicas De Investigación
Glycyl-L-cysteinyl-L-threonylglycine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and products.
Mecanismo De Acción
The mechanism of action of Glycyl-L-cysteinyl-L-threonylglycine involves its interaction with specific molecular targets and pathways. The cysteine residue can form disulfide bonds, which play a crucial role in protein folding and stability. The peptide may also interact with enzymes and receptors, influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Glycylglycine: A simpler dipeptide composed of two glycine residues.
γ-L-Glutamyl-L-cysteine: A dipeptide involved in glutathione biosynthesis.
Cyclo(-L-glycyl-L-2-allylproline): A synthetic analog of cyclic glycine-proline.
Uniqueness
Glycyl-L-cysteinyl-L-threonylglycine is unique due to its specific sequence and the presence of cysteine and threonine residues, which confer distinct chemical and biological properties
Propiedades
Número CAS |
887926-57-0 |
|---|---|
Fórmula molecular |
C11H20N4O6S |
Peso molecular |
336.37 g/mol |
Nombre IUPAC |
2-[[(2S,3R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C11H20N4O6S/c1-5(16)9(11(21)13-3-8(18)19)15-10(20)6(4-22)14-7(17)2-12/h5-6,9,16,22H,2-4,12H2,1H3,(H,13,21)(H,14,17)(H,15,20)(H,18,19)/t5-,6+,9+/m1/s1 |
Clave InChI |
PDJLPFUOLUNWSL-JHEQGTHGSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CS)NC(=O)CN)O |
SMILES canónico |
CC(C(C(=O)NCC(=O)O)NC(=O)C(CS)NC(=O)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis[(pyridin-4-yl)sulfanyl]propan-2-one](/img/structure/B12612121.png)
![(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile](/img/structure/B12612125.png)
![Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate](/img/structure/B12612132.png)
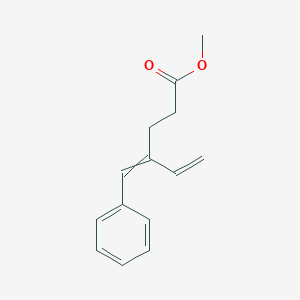
![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indazol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12612136.png)
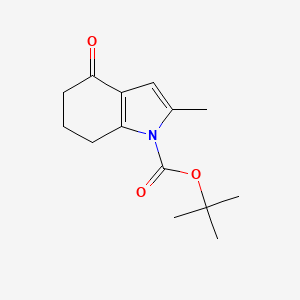
![2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile](/img/structure/B12612148.png)
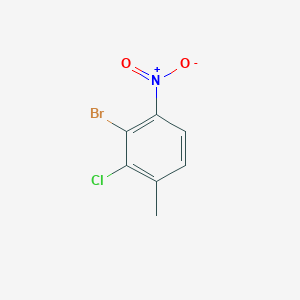
![[(2S)-1-(4-Methylbenzene-1-sulfonyl)piperidin-2-yl]methanol](/img/structure/B12612153.png)
![1-Phenyl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12612154.png)

![1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one](/img/structure/B12612158.png)
